

# Application Notes and Protocols: Differentiating Glycinergic and GABAergic Inhibition Using Strychnine Phosphate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Strychnine phosphate*

Cat. No.: *B3031560*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the central nervous system (CNS), fast inhibitory neurotransmission is primarily mediated by  $\gamma$ -aminobutyric acid (GABA) and glycine.<sup>[1][2][3]</sup> Both neurotransmitters activate ligand-gated ion channels that are permeable to chloride ions, leading to hyperpolarization of the postsynaptic membrane and subsequent inhibition of neuronal firing.<sup>[4]</sup> Given their similar functional roles and the potential for co-release at some synapses, distinguishing between GABAergic and glycinergic inhibition is crucial for understanding neural circuitry and for the development of targeted therapeutics.<sup>[3][5]</sup> Strychnine, a potent and selective competitive antagonist of the glycine receptor, serves as an invaluable pharmacological tool for this purpose.<sup>[6][7][8][9][10]</sup> These application notes provide a comprehensive guide to using **strychnine phosphate**, in conjunction with GABA receptor antagonists, to differentiate between these two critical forms of inhibitory neurotransmission.

## Principle

The differentiation between glycine and GABAergic inhibition relies on the selective antagonism of their respective receptors. Strychnine binds to glycine receptors (GlyRs), preventing glycine from activating them and thereby blocking glycinergic inhibitory postsynaptic currents (IPSCs).<sup>[6][7]</sup> Conversely, GABAergic inhibition, mediated by GABA-A receptors (GABA-A-Rs), is

insensitive to strychnine but can be blocked by antagonists such as bicuculline (a competitive antagonist) or picrotoxin (a non-competitive channel blocker).[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) By sequentially applying these antagonists during electrophysiological recordings, the contribution of each type of inhibition to the total inhibitory current can be isolated and quantified.

## Materials and Reagents

### Pharmacological Agents and Stock Solutions

| Compound                            | Target                     | Mechanism of Action                                                                  | Typical Working Concentration                                                 | Stock Solution Preparation                 |
|-------------------------------------|----------------------------|--------------------------------------------------------------------------------------|-------------------------------------------------------------------------------|--------------------------------------------|
| Strychnine Phosphate                | Glycine Receptor (GlyR)    | Competitive Antagonist <a href="#">[6]</a> <a href="#">[10]</a> <a href="#">[15]</a> | 0.5 - 2 $\mu$ M <a href="#">[1]</a> <a href="#">[16]</a> <a href="#">[17]</a> | 10 mM in deionized water. Store at -20°C.  |
| Bicuculline Methiodide              | GABA-A Receptor (GABA-A-R) | Competitive Antagonist <a href="#">[11]</a> <a href="#">[12]</a>                     | 10 - 20 $\mu$ M <a href="#">[1]</a> <a href="#">[13]</a> <a href="#">[17]</a> | 10 mM in deionized water. Store at -20°C.  |
| Picrotoxin                          | GABA-A Receptor (GABA-A-R) | Non-competitive Channel Blocker <a href="#">[11]</a> <a href="#">[14]</a>            | 50 - 100 $\mu$ M <a href="#">[18]</a>                                         | 50 mM in DMSO. Store at -20°C.             |
| Glycine                             | Glycine Receptor (GlyR)    | Agonist                                                                              | 100 - 400 $\mu$ M <a href="#">[19]</a>                                        | 100 mM in deionized water. Store at -20°C. |
| GABA ( $\gamma$ -aminobutyric acid) | GABA-A Receptor (GABA-A-R) | Agonist                                                                              | 100 - 400 $\mu$ M <a href="#">[19]</a>                                        | 100 mM in deionized water. Store at -20°C. |

Note: The optimal working concentration of each antagonist should be determined empirically for the specific preparation and experimental conditions.

## Experimental Protocols

### Protocol 1: Pharmacological Dissection of Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) in Brain

## Slices

This protocol describes the use of whole-cell patch-clamp electrophysiology to differentiate between glycinergic and GABAergic components of spontaneous inhibitory signaling.

1. Brain Slice Preparation: a. Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O<sub>2</sub> / 5% CO<sub>2</sub>) slicing solution. b. Rapidly dissect the brain and prepare acute slices (250-350  $\mu$ m) of the desired region using a vibratome in ice-cold, oxygenated slicing solution. c. Transfer slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature before recording.
2. Electrophysiological Recording: a. Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 ml/min. b. Visualize neurons using a microscope with differential interference contrast (DIC) optics. c. Obtain whole-cell patch-clamp recordings from the neuron of interest in voltage-clamp mode. d. Record a stable baseline of sIPSCs for at least 5-10 minutes.
3. Pharmacological Application: a. To isolate the glycinergic component, first apply a GABA-A receptor antagonist (e.g., 10  $\mu$ M bicuculline) to the bath solution. The remaining sIPSCs will be primarily glycinergic.<sup>[17]</sup> b. After recording the glycinergic sIPSCs, co-apply strychnine (e.g., 1  $\mu$ M) with the GABA-A receptor antagonist. This should block the remaining sIPSCs, confirming their glycinergic nature.<sup>[17]</sup> c. To isolate the GABAergic component, wash out the previous antagonists and, after a stable baseline is re-established, apply strychnine (e.g., 1  $\mu$ M) to the bath solution. The remaining sIPSCs will be primarily GABAergic. d. Subsequently, co-apply a GABA-A receptor antagonist (e.g., 10  $\mu$ M bicuculline) with strychnine to confirm that the remaining events are indeed GABAergic.
4. Data Analysis: a. Detect and analyze sIPSC frequency, amplitude, and kinetics (rise time, decay time constant) for each condition (baseline, GABA-A antagonist, strychnine, and co-application). b. Compare the characteristics of the isolated glycinergic and GABAergic sIPSCs.

## Protocol 2: Characterization of Evoked Inhibitory Postsynaptic Currents (eIPSCs)

This protocol outlines the procedure for differentiating evoked glycinergic and GABAergic currents.

1. Slice Preparation and Recording Setup: a. Follow steps 1a-c from Protocol 1. b. In addition to the recording electrode, place a stimulating electrode near the recorded neuron to evoke synaptic responses.
2. Recording Evoked IPSCs: a. Obtain a whole-cell patch-clamp recording from the target neuron. b. Deliver brief electrical stimuli through the stimulating electrode to evoke eIPSCs. c. Establish a stable baseline of eIPSCs.
3. Pharmacological Differentiation: a. Perfusion the slice with a GABA-A receptor antagonist (e.g., 10  $\mu$ M bicuculline) and record the remaining eIPSC, which represents the glycinergic component. b. Wash out the antagonist and, after the response returns to baseline, perfuse with strychnine (e.g., 1  $\mu$ M) to record the isolated GABAergic eIPSC. c. A final co-application of both antagonists can be used to confirm the complete block of inhibitory transmission.
4. Data Analysis: a. Measure the peak amplitude of the eIPSC under each condition. b. Calculate the percentage contribution of glycinergic and GABAergic components to the total eIPSC.

## Data Presentation

The following table summarizes the expected effects of the antagonists on inhibitory currents:

| Condition                  | Observed Current                                      | Interpretation                   |
|----------------------------|-------------------------------------------------------|----------------------------------|
| Baseline                   | Total inhibitory current<br>(Glycinergic + GABAergic) | Combined inhibitory input        |
| + Strychnine (1 $\mu$ M)   | GABAergic current                                     | Glycinergic component is blocked |
| + Bicuculline (10 $\mu$ M) | Glycinergic current                                   | GABAergic component is blocked   |
| + Strychnine + Bicuculline | No inhibitory current                                 | Both components are blocked      |

## Visualizations Signaling Pathways



[Click to download full resolution via product page](#)

Caption: Signaling pathways of glycinergic and GABAergic inhibition and their antagonism.

## Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for pharmacological differentiation of inhibitory currents.

## Troubleshooting

| Problem                                                 | Possible Cause                                                                             | Solution                                                                                                                                                    |
|---------------------------------------------------------|--------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Incomplete block of inhibition with a single antagonist | - Suboptimal antagonist concentration.- Mixed synapses co-releasing both GABA and glycine. | - Perform a dose-response curve to determine the optimal concentration.- Sequential application of both antagonists is necessary to fully block inhibition. |
| Run-down of synaptic currents                           | - Instability of the patch-clamp recording.                                                | - Ensure a high-quality gigaohm seal.- Monitor access resistance throughout the experiment.                                                                 |
| Strychnine affects excitatory transmission              | - Off-target effects at high concentrations.                                               | - Use the lowest effective concentration of strychnine.                                                                                                     |

## Conclusion

The selective antagonism of glycine receptors by **strychnine phosphate** provides a robust and reliable method for differentiating between glycinergic and GABAergic inhibitory neurotransmission. By following the protocols outlined in these application notes, researchers can effectively dissect the contributions of these two fundamental inhibitory systems, leading to a deeper understanding of neuronal function in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Glycinergic and GABAergic tonic inhibition fine tune inhibitory control in regionally distinct subpopulations of dorsal horn neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAergic inhibition: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]

- 4. Inhibitory Glycine Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glycinergic inhibitory synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strychnine - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synapse - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. Antagonist actions of bicuculline methiodide and picrotoxin on extrasynaptic gamma-aminobutyric acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A functional comparison of the antagonists bicuculline and picrotoxin at recombinant GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picrotoxin and bicuculline have different effects on lumbar spinal networks and motoneurons in the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Interactions of glycine and strychnine with their receptor recognition sites in mouse spinal cord [pubmed.ncbi.nlm.nih.gov]
- 16. Dynamic regulation of glycine–GABA co-transmission at spinal inhibitory synapses by neuronal glutamate transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABAA and Glycine Receptor-Mediated Inhibitory Synaptic Transmission onto Adult Rat Lamina Ili PKCy-Interneurons: Pharmacological but Not Anatomical Specialization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GABA and glycine co-release optimizes functional inhibition in rat brainstem motoneurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Differentiating Glycinergic and GABAergic Inhibition Using Strychnine Phosphate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3031560#using-strychnine-phosphate-to-differentiate-between-glycine-and-gabaergic-inhibition>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)